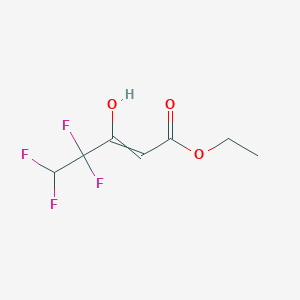
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is a chemical compound with the molecular formula C7H8F4O3 It is an α,β-unsaturated carboxylic ester, characterized by the presence of a hydroxyl group and four fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate typically involves the reaction of ethyl acetoacetate with tetrafluoroethylene in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like potassium carbonate. The reaction proceeds through a Michael addition followed by an elimination step to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond can be reduced to form a saturated ester.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate.
Reduction: Ethyl 4,4,5,5-tetrafluoropentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The hydroxyl group can participate in hydrogen bonding, while the ester functionality can undergo hydrolysis under physiological conditions, releasing the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,5,5-tetrafluoropentanoate: Similar structure but lacks the hydroxyl group.
Ethyl 4,4,5,5-tetrafluoro-3-oxopent-2-enoate: Similar structure but contains a carbonyl group instead of a hydroxyl group.
Uniqueness
Ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate is unique due to the combination of its hydroxyl group and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
138709-59-8 |
|---|---|
Molecular Formula |
C7H8F4O3 |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
ethyl 4,4,5,5-tetrafluoro-3-hydroxypent-2-enoate |
InChI |
InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h3,6,12H,2H2,1H3 |
InChI Key |
WLSBBICSJQECJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C(C(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


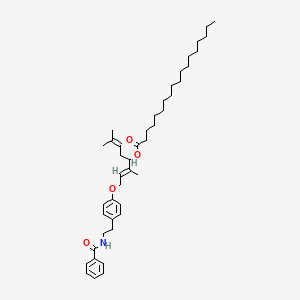
![2-Chloro-N-[1-(4-methoxyphenyl)-2-methylprop-1-en-1-yl]acetamide](/img/structure/B14285095.png)
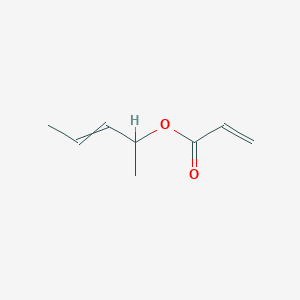
![Methoxy(dimethyl)[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14285120.png)

![Acetic acid;4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol](/img/structure/B14285134.png)


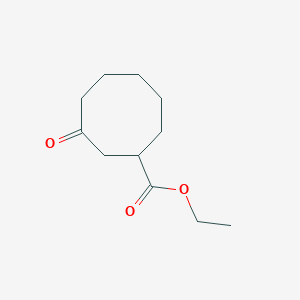
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
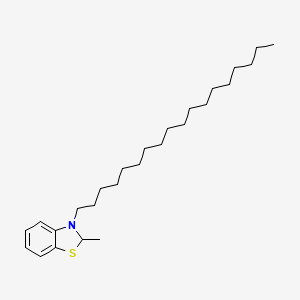
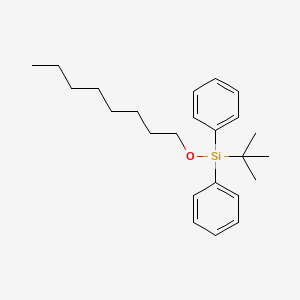

![1-[(But-1-en-1-yl)oxy]-3-butoxypropan-2-ol](/img/structure/B14285184.png)
